molecular formula C14H12F5NO B2819126 (1E)-4,4,5,5,5-pentafluoro-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)pent-1-en-3-one CAS No. 692738-20-8

(1E)-4,4,5,5,5-pentafluoro-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)pent-1-en-3-one

Cat. No.: B2819126
CAS No.: 692738-20-8
M. Wt: 305.248
InChI Key: MBMNXDDSCMRIDC-SOFGYWHQSA-N
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Description

This compound is an α,β-unsaturated ketone (enone) featuring a pentafluorinated alkyl chain and a 1,2,3,4-tetrahydroisoquinoline moiety. The (1E)-stereochemistry indicates a trans configuration at the double bond. The tetrahydroisoquinoline group introduces a bicyclic amine structure, which may enhance binding interactions in biological systems or alter electronic properties in materials science. Fluorination at the 4,4,5,5,5-positions likely increases lipophilicity and metabolic stability, making it relevant for pharmaceutical or agrochemical applications.

Properties

IUPAC Name

(E)-1-(3,4-dihydro-1H-isoquinolin-2-yl)-4,4,5,5,5-pentafluoropent-1-en-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F5NO/c15-13(16,14(17,18)19)12(21)6-8-20-7-5-10-3-1-2-4-11(10)9-20/h1-4,6,8H,5,7,9H2/b8-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBMNXDDSCMRIDC-SOFGYWHQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C=CC(=O)C(C(F)(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CC2=CC=CC=C21)/C=C/C(=O)C(C(F)(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F5NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key analogs include fluorinated enones with varying substituents. Below is a comparative analysis:

Compound Name Molecular Formula Molecular Weight Key Substituents Fluorine Atoms Notable Features
Target Compound: (1E)-4,4,5,5,5-Pentafluoro-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)pent-1-en-3-one C₁₄H₁₁F₅NO* ~327.25† 1,2,3,4-Tetrahydroisoquinoline, pentafluoro 5 Bicyclic amine enhances potential bioactivity; fluorination improves lipophilicity.
(1E)-1-Ethoxy-4,4,5,5,5-pentafluoropent-1-en-3-one C₇H₇F₅O₂ 218.12 Ethoxy, pentafluoro 5 Ethoxy group increases solubility in polar solvents; simpler structure.
E-1,1,1,5,5,5-Hexafluoro-4-(trimethylsiloxy)-3-pentene-2-one C₈H₈F₆O₂Si 298.23 Trimethylsiloxy, hexafluoro 6 Siloxy group enhances steric bulk and thermal stability; higher fluorine content.
(2E)-1-(4,4'-Difluoro-5,5'-methoxy-1,1'-biphenyl)-3-(2,6-terphenyl)difluoro-1,3-dioxolane Complex aromatic structure‡ N/A Difluoro, methoxy, biphenyl, dioxolane 4 Extended aromatic system for potential liquid crystal or optoelectronic applications.

*Estimated based on structural similarity. †Approximate calculation.

Physicochemical Properties

  • Solubility: The target compound’s tetrahydroisoquinoline group may improve solubility in polar aprotic solvents (e.g., DMSO) relative to the siloxy analog, which is more lipophilic.
  • Thermal Stability : The siloxy analog likely exhibits higher thermal stability due to the robust Si-O bond, whereas the ethoxy analog may decompose at lower temperatures.

Research Findings and Trends

  • Pharmaceutical Potential: Tetrahydroisoquinoline derivatives are prevalent in drug discovery (e.g., topoisomerase inhibitors). The target compound’s fluorination could enhance blood-brain barrier penetration .
  • Materials Science: Fluorinated enones are intermediates in synthesizing fluoropolymers or coatings. The biphenyl-dioxolane analog’s crystallographic data supports its use in structured materials.
  • Synthetic Accessibility: The ethoxy and siloxy analogs are commercially available , suggesting scalable synthesis routes. The target compound may require specialized methods for introducing the tetrahydroisoquinoline group.

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